molecular formula C7H4FNOS B1294856 6-Fluoro-2(3H)-benzothiazolone CAS No. 63754-96-1

6-Fluoro-2(3H)-benzothiazolone

Cat. No. B1294856
CAS RN: 63754-96-1
M. Wt: 169.18 g/mol
InChI Key: HCFZOCSVSDAYQF-UHFFFAOYSA-N
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Description

6-Fluoro-2(3H)-benzothiazolone is a chemical compound used for proteomics research . Its molecular formula is C7H4FNO2 and it has a molecular weight of 153.11 .

Scientific Research Applications

Anticancer Activity

  • Fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against sensitive human breast cancer cell lines, with the 6-fluoro derivative exhibiting significant broad-spectrum antitumor activity. The effectiveness of these compounds is linked to the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of benzothiazoles (Hutchinson et al., 2001).
  • Novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts demonstrated significant antiproliferative activity in vitro against various human carcinoma cell lines and in vivo antitumor efficacy against murine cancer models, underscoring their potential as cancer therapeutics (Stojković et al., 2006).

Antimicrobial and Antifungal Activities

  • Synthesized fluorinated benzothiazolo imidazole compounds exhibited promising antimicrobial activity, highlighting their potential in addressing microbial infections (Sathe et al., 2011).
  • Novel 6-fluorobenzo[d]thiazole amides were synthesized and found to have antibacterial and antifungal activities comparable or slightly better than those of medicinal standards like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Drug Delivery Systems

  • The benzothiazole structure, particularly 5-fluoro-2-(3,4-dimethoxyphenyl) benzothiazole, was incorporated into novel apoferritin formulations, showing outstanding anticancer activity. This approach aimed to overcome the poor water solubility limiting the applications of such compounds (Breen et al., 2019).

Imaging Agents

  • Fluorinated 2-arylbenzothiazoles have been explored as potential antitumor drugs with selective inhibitory activity against breast, lung, and colon cancer cell lines. Carbon-11 labeled derivatives may serve as novel probes for positron emission tomography (PET) imaging of tyrosine kinase in cancers, providing insights into tumor biology and therapy response (Wang et al., 2006).

properties

IUPAC Name

6-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFZOCSVSDAYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213193
Record name 2-Benzothiazolinone, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2(3H)-benzothiazolone

CAS RN

63754-96-1
Record name 6-Fluoro-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63754-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolinone, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063754961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzothiazolinone, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

22.4 g of 2-amino-6-fluorobenzothiazole (pure substance content: 97%) and 191.1 g of 30% hydrochloric acid are introduced into a 750 ml pressure vessel at room temperature. The mixture is subsequently heated for 30 minutes at 50° C. and then cooled to 10° C. Then, 46.7 g of aqueous, 40% sodium nitrite solution are metered in at a uniform rate in the course of 1 hour at 10° C., with vigorous stirring. After metering in has ended, stirring of the reaction mixture is continued for 12 hours at 20° C. Excess nitrite is then removed by adding approximately 12.5 g of 18% aqueous urea solution. The reaction vessel is subsequently sealed, and the reaction mixture is heated for 5 hours at 140°-150° C. (pressure approximately 4-5 bar). After the mixture has cooled to 20° C., the gray, crystalline product is filtered off with suction, washed with a small amount of water and dried at 60° C. to constant weight. 18.9 g of 6-fluorobenzothiazol-2-one with a pure substance content of 97.7% are obtained (corresponding to 85% yield). The product which is redissolved under alkaline conditions has a melting point of 188.4° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
191.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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